molecular formula C19H25N3O4S B2855627 N-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-methoxy-4-methylbenzenesulfonamide CAS No. 1797589-11-7

N-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-methoxy-4-methylbenzenesulfonamide

Cat. No. B2855627
CAS RN: 1797589-11-7
M. Wt: 391.49
InChI Key: DKJNMGSCXREYBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-methoxy-4-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C19H25N3O4S and its molecular weight is 391.49. The purity is usually 95%.
BenchChem offers high-quality N-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-methoxy-4-methylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-methoxy-4-methylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-HIV Activity

Research on N-(3-amino-3,4-dihydro-4-oxopyrimidin-2-yl)-4-chloro-2-mercapto-5-methylbenzenesulfonamide derivatives has shown potential anti-HIV properties. These compounds were synthesized as potential anti-HIV agents, with specific derivatives displaying good anti-HIV-1 activity, indicating the role of pyrimidinyl substitutions in enhancing biological activity against HIV (Brzozowski & Sa̧czewski, 2007).

Endothelin Antagonism

Modifications to ET(A/B) mixed type compounds have led to the discovery of N-(6-(2-((5-bromo-2-pyrimidinyl)oxy)ethoxy)-5-(4-methylphenyl)-4-pyrimidinyl)-4-tert-butylbenzenesulfonamide derivatives with extremely high affinity for the human cloned ET(A) receptor. These studies underscore the significance of pyrimidine incorporation and optimization for targeting specific receptors, enhancing selectivity and efficacy in potential therapeutic applications (Morimoto et al., 2001).

Pharmacokinetic Studies

The determination of TA-0201, a novel orally active non-peptide endothelin antagonist, in rat plasma and tissues by a liquid chromatography-electrospray ionization-tandem mass spectrometry system exemplifies the application of chemical derivatives in pharmacokinetic studies. This highlights the importance of analytical methodologies in understanding the distribution and metabolism of therapeutically relevant compounds (Ohashi, Nakamura, & Yoshikawa, 1999).

Antimycobacterial Activity

The synthesis and biological evaluation of thiourea derivatives bearing benzenesulfonamide moiety for antimycobacterial activity against Mycobacterium tuberculosis demonstrate the potential of chemical modifications in addressing infectious diseases. The study identified compounds with significant antimycobacterial activity, providing insights into structure-activity relationships and the potential for new antituberculosis drugs (Ghorab et al., 2017).

Mechanism of Action

Target of Action

The primary target of this compound is the bifunctional enzyme N(5),N(10)-methylenetetrahydrofolate dehydrogenase/cyclohydrolase (FolD) . This enzyme is essential for growth in Trypanosomatidae .

Mode of Action

The compound interacts with its target, FolD, by inhibiting its function. It has shown an IC50 of 2.2 μM against TbFolD . The inhibition of this enzyme disrupts the normal biochemical processes of the organism, leading to its death .

Biochemical Pathways

The affected pathway is the folate metabolism pathway , which is crucial for the synthesis of nucleotides and certain amino acids. By inhibiting FolD, the compound disrupts this pathway, leading to a deficiency in these essential biomolecules .

Result of Action

The molecular and cellular effects of the compound’s action result in the death of the organism. By inhibiting the function of FolD, the compound disrupts the folate metabolism pathway, leading to a deficiency in essential biomolecules. This deficiency ultimately leads to the death of the organism .

properties

IUPAC Name

N-[2-(4-cyclopentyl-6-oxopyrimidin-1-yl)ethyl]-2-methoxy-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O4S/c1-14-7-8-18(17(11-14)26-2)27(24,25)21-9-10-22-13-20-16(12-19(22)23)15-5-3-4-6-15/h7-8,11-13,15,21H,3-6,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKJNMGSCXREYBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NCCN2C=NC(=CC2=O)C3CCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-methoxy-4-methylbenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.